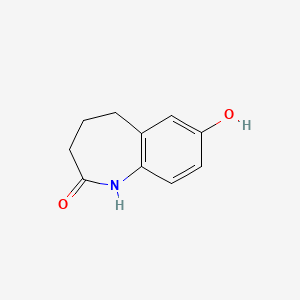

methyl 2-amino-4-bromo-1H-1,3-benzodiazole-6-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

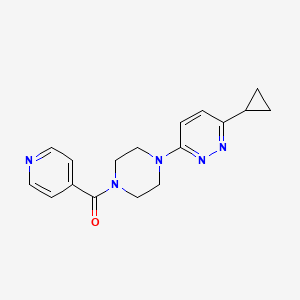

“Methyl 2-amino-4-bromo-1H-1,3-benzodiazole-6-carboxylate” is a chemical compound with the CAS Number: 1804270-65-2 . It has a molecular weight of 270.09 . The IUPAC name for this compound is “methyl 2-amino-4-bromo-1H-benzo[d]imidazole-6-carboxylate” and its Inchi Code is 1S/C9H8BrN3O2/c1-15-8(14)4-2-5(10)7-6(3-4)12-9(11)13-7/h2-3H,1H3,(H3,11,12,13) .

Molecular Structure Analysis

The molecular structure of “methyl 2-amino-4-bromo-1H-1,3-benzodiazole-6-carboxylate” can be represented by the Inchi Code: 1S/C9H8BrN3O2/c1-15-8(14)4-2-5(10)7-6(3-4)12-9(11)13-7/h2-3H,1H3,(H3,11,12,13) . This indicates that the compound contains 9 carbon atoms, 8 hydrogen atoms, 1 bromine atom, 3 nitrogen atoms, and 2 oxygen atoms.Physical And Chemical Properties Analysis

The compound is a powder . Unfortunately, specific physical and chemical properties such as density, melting point, and boiling point are not available in the resources I found.Applications De Recherche Scientifique

- Indole derivatives have attracted attention due to their potential as anticancer agents. Researchers have explored the synthesis of novel indole compounds for inhibiting cancer cell growth. Methyl 2-amino-4-bromo-1H-1,3-benzodiazole-6-carboxylate could be evaluated for its cytotoxic effects against cancer cells .

- Indole derivatives often exhibit antimicrobial activity. Investigating the antibacterial and antifungal potential of this compound could provide insights into its efficacy against various pathogens .

- Indoles play a crucial role in cell biology by interacting with receptors and signaling pathways. Researchers might explore whether methyl 2-amino-4-bromo-1H-1,3-benzodiazole-6-carboxylate affects specific receptors or cellular processes .

- The synthesis of indole derivatives remains an active area of research. Investigating novel synthetic methods for constructing this specific indole moiety could contribute to the chemical community’s knowledge .

Anticancer Activity

Antimicrobial Properties

Biological Signaling and Receptor Modulation

Synthetic Methodology Development

Computational Studies and Theoretical Chemistry

Safety and Hazards

The safety information available indicates that the compound has some hazards associated with it. The hazard statements include H302, H315, H319, and H335 . These correspond to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation respectively .

Propriétés

IUPAC Name |

methyl 2-amino-7-bromo-3H-benzimidazole-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrN3O2/c1-15-8(14)4-2-5(10)7-6(3-4)12-9(11)13-7/h2-3H,1H3,(H3,11,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDBIUEOVEIAALL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C(=C1)Br)N=C(N2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 2-amino-4-bromo-1H-1,3-benzodiazole-6-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]naphthalene-2-carboxamide](/img/structure/B2719879.png)

![3-[4-(Difluoromethoxy)phenyl]-2-phenylacrylic acid](/img/structure/B2719880.png)

![5,6-dichloro-N-[2-(2,2,2-trifluoroethylcarbamoyl)phenyl]pyridine-3-carboxamide](/img/structure/B2719882.png)

![2-Amino-4-(2-bromophenyl)-6-(4-fluorobenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2719884.png)

![3-(3-bromophenyl)-8-ethyl-1-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2719887.png)

![3-(4-Ethylphenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2719892.png)